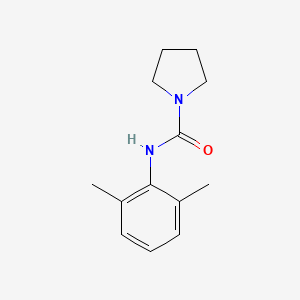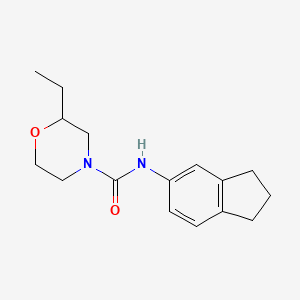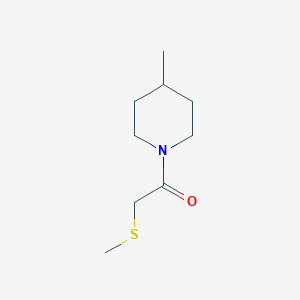
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications, including drug discovery and development.
Wirkmechanismus
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been shown to act as an inhibitor of various enzymes and receptors. Its mechanism of action involves binding to the active site of the target protein, preventing its normal function. This inhibition can lead to a variety of effects, depending on the target protein. For example, inhibition of an enzyme involved in cancer cell growth can lead to decreased proliferation and increased cell death.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been shown to have a variety of biochemical and physiological effects. These effects are largely dependent on the target protein and the specific mechanism of action. For example, inhibition of an enzyme involved in the synthesis of a neurotransmitter can lead to altered neurotransmitter levels and changes in behavior. Similarly, inhibition of a receptor involved in pain signaling can lead to decreased pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has several advantages for use in lab experiments. It is a relatively small and stable compound, making it easy to handle and store. Additionally, its versatility as an inhibitor of various targets makes it a useful tool for a variety of experiments. However, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone also has limitations. Its potency can vary depending on the target protein, and its effects can be difficult to interpret without additional experiments.
Zukünftige Richtungen
There are several future directions for 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone research. One area of interest is the development of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone and its effects on various targets. Finally, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone could be used as a tool for studying the roles of various proteins in biological processes.
Synthesemethoden
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone involves the reaction between 4-methylpiperidine and 2-methylsulfonyl ethanone in the presence of a catalyst such as palladium on carbon. The reaction yields 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone as a white solid in high purity. This method has been extensively studied and optimized, making it a reliable and efficient way to produce 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been studied for its potential use in drug discovery and development. It has been shown to have activity against a variety of targets, including enzymes and receptors, making it a versatile compound for drug screening assays. 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has also been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. Additionally, 1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone has been used as a tool compound for studying the mechanisms of various biological processes.
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-8-3-5-10(6-4-8)9(11)7-12-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGZOUWVBUETGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-methylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

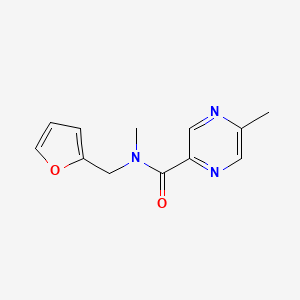

![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
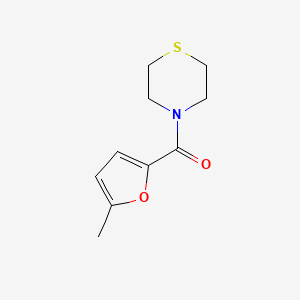
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)

![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

